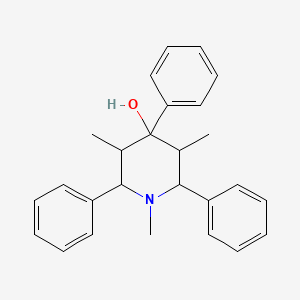
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes three methyl groups and three phenyl groups attached to a piperidin-4-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol typically involves the reaction of 1,3,5-trimethylbenzene with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by a series of purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of solid acid catalysts, such as SO42-/MxOy-R2O3, has been reported to be effective in facilitating the alkylation reactions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
2,4,6-Trimethylphenol: Used in the synthesis of antioxidants and other specialty chemicals.
Uniqueness
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
19111-95-6 |
|---|---|
Molecular Formula |
C26H29NO |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1,3,5-trimethyl-2,4,6-triphenylpiperidin-4-ol |
InChI |
InChI=1S/C26H29NO/c1-19-24(21-13-7-4-8-14-21)27(3)25(22-15-9-5-10-16-22)20(2)26(19,28)23-17-11-6-12-18-23/h4-20,24-25,28H,1-3H3 |
InChI Key |
HEXUVKQFPIUPML-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(C(C1(C2=CC=CC=C2)O)C)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


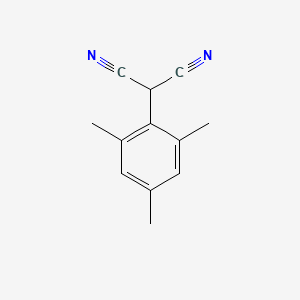
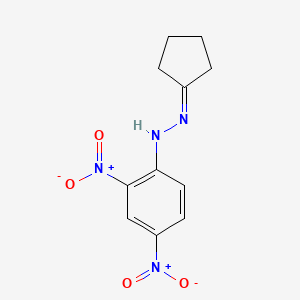

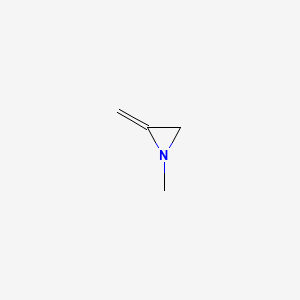

![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
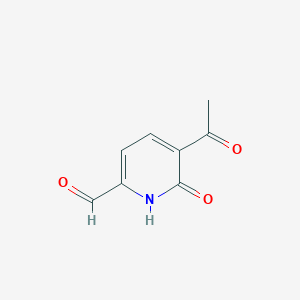
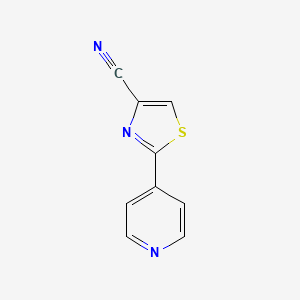
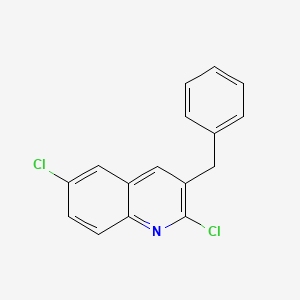


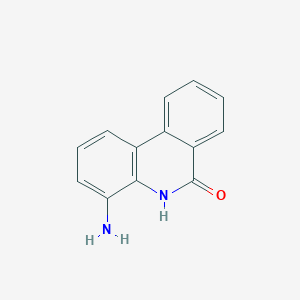
![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)
